Niobium fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

12778-06-2 |

|---|---|

Molecular Formula |

F5Nb |

Molecular Weight |

187.89839 g/mol |

IUPAC Name |

niobium(5+);pentafluoride |

InChI |

InChI=1S/5FH.Nb/h5*1H;/q;;;;;+5/p-5 |

InChI Key |

AOLPZAHRYHXPLR-UHFFFAOYSA-I |

Canonical SMILES |

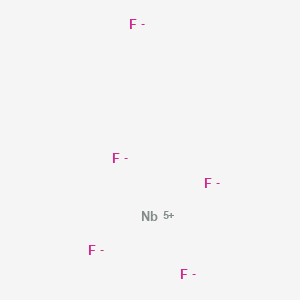

[F-].[F-].[F-].[F-].[F-].[Nb+5] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Niobium Pentafluoride from Niobium Metal

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of niobium pentafluoride (NbF₅) from elemental niobium. The primary focus is on the direct fluorination of niobium metal using elemental fluorine gas, a method known for its high yield and purity. This document includes detailed experimental protocols, critical safety procedures for handling highly reactive fluorinating agents, and methods for product characterization. Quantitative data is presented in structured tables for clarity, and key processes are visualized through workflow diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers and professionals requiring high-purity niobium pentafluoride for applications in catalysis, materials science, and chemical synthesis.

Introduction

Niobium pentafluoride (NbF₅) is a colorless, hygroscopic crystalline solid that serves as a crucial precursor and catalyst in various chemical processes.[1][2] Its applications range from acting as a catalyst in fluorination reactions and as a starting material for the production of other niobium compounds, to its use in the fabrication of electronic components, optical coatings, and superconducting materials. The synthesis of high-purity NbF₅ is paramount for these applications.

The most direct and efficient method for producing niobium pentafluoride is the reaction of niobium metal with elemental fluorine gas at elevated temperatures.[2] This guide details the complete process for this synthesis, from apparatus setup and passivation to the final collection and characterization of the product.

Synthesis via Direct Fluorination

The direct fluorination of niobium metal is a robust method for producing high-purity niobium pentafluoride. The overall chemical reaction is as follows:

2Nb(s) + 5F₂(g) → 2NbF₅(s) [2]

This reaction is highly exothermic and requires careful control of the reaction conditions, particularly temperature and the flow rate of fluorine gas.

Quantitative Reaction Data

The following tables summarize the key quantitative parameters for the synthesis of niobium pentafluoride from niobium metal via direct fluorination.

Table 1: Reactant and Product Specifications

| Parameter | Value | Reference |

| Starting Material | Niobium metal sheets (e.g., 17.28 g, 185.9 mmol) | [1] |

| Fluorinating Agent | Diluted elemental fluorine (20% F₂ in Argon) | [1] |

| Product (Empirical Formula) | NbF₅ | [2] |

| Product Molar Mass | 187.9 g/mol | |

| Theoretical Yield | ~98% (e.g., 34.2 g from 17.28 g Nb) | [1] |

Table 2: Optimized Reaction Conditions

| Parameter | Value | Reference |

| Furnace Temperature | 473 K (200 °C) | [1] |

| Gas Flow Rate | Approx. 36 mL/min | [1] |

| Reaction Time | 16 hours | [1] |

| System Pressure | Atmospheric/Slight Positive | |

| Product Collection | Sublimation | [1] |

Table 3: Physical Properties of Niobium Pentafluoride

| Property | Value | Reference |

| Appearance | Colorless, hygroscopic, crystalline solid | [1] |

| Density | 3.293 g/cm³ | [2] |

| Melting Point | 352.1 K (79 °C) | [1] |

| Boiling Point | 506.5 K (233.5 °C) | [1] |

| Solubility | Reacts with water. Soluble in alcohol, slightly soluble in chloroform, CS₂, H₂SO₄. | [2] |

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of niobium pentafluoride.

Materials and Apparatus

-

Niobium metal (sheets or powder)

-

Fluorine gas (20% mixture in Argon)

-

Argon gas (high purity)

-

Tube furnace

-

Corundum reaction tube

-

Corundum boat

-

Metal Schlenk line

-

PFA U-trap

-

PTFE sealed copper fittings

-

Gas flow controllers

-

Exhaust gas scrubber (containing agents like alumina (B75360) or soda lime)

Experimental Workflow Diagram

Caption: Workflow for the synthesis of NbF₅ from Nb metal.

Step-by-Step Procedure

-

Apparatus Assembly: Assemble the reaction apparatus as depicted in the workflow diagram. A corundum boat is placed inside a corundum tube which runs through a tube furnace. One end of the tube is connected to a metal Schlenk line for gas control (F₂/Ar, Ar, vacuum), and the other end is connected to a PFA U-trap for product collection, followed by an exhaust scrubber.[1]

-

System Preparation: The entire apparatus must be thoroughly dried and rendered inert. This is achieved by baking out all components under vacuum.

-

Passivation: Before the first synthesis, the inner surfaces of the reactor must be passivated. This is done by passing a low concentration stream of the F₂/Ar mixture through the heated, empty apparatus. This creates a protective metal fluoride (B91410) layer on all surfaces, preventing corrosion during the actual synthesis.[3] The passivated apparatus should not be exposed to air or moisture.[3]

-

Loading Reactant: Place a weighed amount of niobium metal sheets (e.g., 17.28 g) into the corundum boat.[1] Insert the boat into the center of the tube furnace.

-

Inerting: Seal the system and purge thoroughly with high-purity argon gas to remove any residual air and moisture.

-

Reaction:

-

Begin heating the tube furnace to the target temperature of 473 K (200 °C).[1]

-

Once the temperature is stable, stop the argon flow and slowly introduce the diluted fluorine (20% F₂ in Ar) stream at a controlled rate (e.g., 36 mL/min).[1]

-

The reaction is exothermic. The volatile NbF₅ product will sublime and be carried by the gas stream towards the cooler end of the apparatus.

-

The solid, colorless NbF₅ will condense and collect in the PFA U-trap.[4]

-

Continue the reaction for approximately 16 hours to ensure complete conversion of the niobium metal.[1]

-

-

Product Recovery:

-

After the reaction is complete, stop the fluorine gas flow and switch back to a pure argon stream.

-

Allow the furnace to cool down to room temperature under the inert argon atmosphere.

-

Carefully disconnect the PFA U-trap inside a fume hood and immediately transfer it to an inert atmosphere glovebox to prevent hydrolysis of the product.

-

The pure, colorless, crystalline NbF₅ can be scraped from the walls of the U-trap and stored in a tightly sealed container under an inert atmosphere.

-

Safety and Handling

Working with elemental fluorine and its product, niobium pentafluoride, requires stringent safety protocols due to their high reactivity and toxicity.

Reagent Hazards

-

Elemental Fluorine (F₂): A powerful oxidizing agent that reacts violently with most materials.[5] It is extremely corrosive and toxic upon inhalation, causing severe burns to the respiratory tract.[5] The odor threshold is very low (~0.1 ppm), providing an early warning sign.[6]

-

Niobium Pentafluoride (NbF₅): A hygroscopic solid that reacts with water to produce hydrofluoric acid (HF). It is corrosive and toxic.

Safety Procedures Workflow

Caption: Key safety protocols for handling fluorinating agents.

First Aid

-

Skin Contact: Fluorine gas rapidly hydrolyzes to hydrofluoric acid (HF) on contact with moisture.[5] In case of skin exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing. Apply 2.5% calcium gluconate gel to the affected area and seek immediate medical attention.[5][8]

-

Inhalation: Move the exposed individual to fresh air immediately. Prompt medical attention is critical in all cases of overexposure.[5]

-

Eye Contact: Immediately flush eyes with large amounts of water for a minimum of 30 minutes, holding the eyelids open. Seek immediate medical attention.[5]

Product Characterization

To confirm the purity and identity of the synthesized niobium pentafluoride, several analytical techniques can be employed. The as-obtained bulk compound should be shown to be pure by methods such as powder X-ray diffraction and vibrational spectroscopy.[1]

-

Powder X-ray Diffraction (XRD): XRD is used to confirm the crystalline phase and purity of the solid NbF₅. The resulting diffraction pattern can be compared with reference patterns from crystallographic databases to verify the correct crystal structure.

-

Raman Spectroscopy: Raman spectroscopy is a powerful non-destructive technique to probe the vibrational modes of the Nb-F bonds in the molecule. The spectra can confirm the molecular structure, which in the solid state consists of [NbF₅]₄ tetramers.[2] It can also be used to analyze the composition of the vapor phase at different temperatures, which contains a mixture of monomeric (NbF₅) and dimeric (Nb₂F₁₀) species.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides complementary information to Raman spectroscopy regarding the vibrational modes of the NbF₅ molecule, helping to confirm its structure and purity.

Conclusion

The direct fluorination of niobium metal is an effective and high-yield method for the synthesis of pure niobium pentafluoride. Success in this synthesis hinges on meticulous preparation of the apparatus, including thorough drying and passivation, and the strict observance of safety protocols due to the hazardous nature of elemental fluorine. The detailed experimental protocol and safety guidelines presented in this document provide a solid foundation for researchers to safely and successfully produce high-quality NbF₅ for a variety of advanced applications.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Niobium(V) fluoride - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 6. solvay.com [solvay.com]

- 7. dir.ca.gov [dir.ca.gov]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. researchgate.net [researchgate.net]

crystal structure of niobium tetrafluoride

An In-Depth Technical Guide to the Crystal Structure of Niobium Tetrafluoride

This guide provides a comprehensive overview of the (NbF₄), intended for researchers, scientists, and professionals in drug development and materials science. It covers detailed crystallographic data, experimental protocols for its synthesis and characterization, and a visualization of its structural arrangement.

Crystal Structure and Properties

Niobium(IV) fluoride (B91410) (NbF₄) is a nonvolatile solid that has been reported as black, dark-blue, or green depending on the preparation method.[1][2][3] It is sensitive to moisture, hydrolyzing in moist air and reacting with water to form a brown solution and precipitate.[1][4][5] The crystal structure of NbF₄ was initially determined from X-ray powder diffraction data and was found to be isostructural with tin(IV) fluoride (SnF₄).[1][2] More recent studies using single-crystal X-ray diffraction have significantly improved the precision of the structural model.[1][6]

The structure is tetragonal and consists of infinite two-dimensional layers.[1][4] Within these layers, each niobium atom is octahedrally coordinated by six fluorine atoms (NbF₆ octahedra).[1][6] Four of the six fluorine atoms are bridging (μ-F), connecting adjacent NbF₆ octahedra at their corners to form the layered network extending parallel to the ab plane.[1][2][4] The remaining two fluorine atoms are terminal and are arranged in a trans configuration.[1] This layered arrangement is a key feature of the NbF₄ crystal structure.[7]

Quantitative Crystallographic Data

The crystallographic data presented below is based on a single-crystal X-ray diffraction study, which has provided a refined and highly precise model of the NbF₄ structure.[1]

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4/mmm |

| Lattice Parameters | a = 4.0876 (5) Å, c = 8.1351 (19) Å |

| Unit Cell Volume (V) | 135.93 (5) ų |

| Formula Units (Z) | 2 |

| Temperature | 293 K |

| Nb-F Bond Length (Bridging) | 2.0438 (3) Å |

| Nb-F Bond Length (Terminal) | 1.8524 (19) Å |

| Nb-F-Nb Angle (Bridging) | 180° |

Data sourced from the redetermination of the crystal structure by Bandemehr et al. (2016).[1]

Experimental Protocols

The successful analysis of the NbF₄ crystal structure relies on the synthesis of high-quality single crystals and their subsequent characterization by X-ray diffraction.

Synthesis of Niobium Tetrafluoride Single Crystals

Several methods for synthesizing NbF₄ have been reported, including the reduction of niobium pentafluoride (NbF₅) with elemental niobium or silicon.[1][5][8] However, single crystals suitable for X-ray diffraction have been successfully grown via the disproportionation of Nb₂F₅.[1][2][6]

Protocol: Synthesis by Disproportionation [1][2]

-

Starting Material: Niobium(II,V) fluoride (Nb₂F₅) is used as the precursor.

-

Encapsulation: The Nb₂F₅ starting material is sealed in a niobium tube. This prevents reaction with container materials like quartz at high temperatures.

-

Heating: The sealed niobium ampoule is heated to 1273 K (1000 °C).

-

Reaction: At this temperature, Nb₂F₅ disproportionates. It is believed that it first disproportionates into NbF₅ and Nb. Upon cooling, these products react to form NbF₄.[2]

-

Crystal Growth: As the system cools, green single crystals of NbF₄ form within the sealed tube.

-

Extraction: The crystals are carefully extracted from the niobium tube in a dry atmosphere, as NbF₄ is highly sensitive to moisture.[1]

Single-Crystal X-ray Diffraction

The definitive structural parameters of NbF₄ were obtained through single-crystal X-ray diffraction analysis.[1]

Protocol: Structure Determination [1]

-

Crystal Selection: A suitable single crystal of NbF₄ is selected and mounted on a goniometer.

-

Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 293 K). Molybdenum Kα radiation is typically used.[1]

-

Structure Solution and Refinement:

-

The initial structural model is based on the known coordinates of the isostructural SnF₄.[1]

-

The collected diffraction data is used to refine the atomic coordinates and anisotropic displacement parameters for each atom.

-

Refinement is carried out using software such as SHELXL, leading to a significant improvement in the precision of bond lengths and angles compared to earlier powder diffraction studies.[1][8]

-

Structural Visualization

The logical relationship within the NbF₄ crystal structure can be visualized as a network of corner-sharing octahedra. The following diagram illustrates the connectivity between a central niobium atom and its neighboring units.

Connectivity of the NbF₆ octahedron in the layered structure of Niobium Tetrafluoride.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Redetermination of the crystal structure of NbF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WebElements Periodic Table » Niobium » niobium tetrafluoride [winter.group.shef.ac.uk]

- 4. Niobium(IV) fluoride - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Thermodynamic Stability of Niobium Trifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermodynamic stability of niobium trifluoride (NbF₃). Due to a scarcity of direct experimental data for this specific compound, this guide synthesizes information from computational studies, thermodynamic assessments of the broader niobium-fluorine system, and established experimental methodologies for analogous metal fluorides. This document is intended to serve as a valuable resource for professionals in research, materials science, and drug development who require an understanding of the properties and behavior of niobium compounds.

Core Thermodynamic Properties

The thermodynamic stability of a compound is fundamentally described by its standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard molar entropy (S°). These values determine the spontaneity of its formation and its propensity to decompose under various conditions.

A recent comprehensive thermodynamic assessment of the niobium-fluorine system, which combines experimental data for other niobium fluorides with theoretical calculations, has provided valuable estimated data for solid NbF₃.[1]

Table 1: Thermodynamic Data for Niobium Trifluoride (Solid)

| Thermodynamic Quantity | Value | Method |

| Standard Enthalpy of Formation (ΔHf°) | -177.9 kcal/mol (-744.3 kJ/mol) | DFT Calculation[1] |

| Standard Gibbs Free Energy of Formation (ΔGf°) | Not Experimentally Determined | - |

| Standard Molar Entropy (S°) | Not Experimentally Determined | - |

Note: The value for the standard enthalpy of formation is based on Density Functional Theory (DFT) calculations and should be considered an estimate until experimentally verified.

Experimental Protocols for Thermodynamic Characterization

Synthesis of Niobium Trifluoride

A prerequisite for accurate thermodynamic measurements is the synthesis of a pure, well-characterized sample of NbF₃. Based on synthetic routes for other niobium fluorides, a probable method involves the reduction of niobium pentafluoride (NbF₅) or the direct fluorination of niobium metal under controlled conditions.

Experimental Workflow: Synthesis of Niobium Trifluoride

References

physical and chemical properties of NbF5

An In-depth Technical Guide to Niobium(V) Fluoride (B91410) (NbF₅) for Researchers and Drug Development Professionals

Niobium(V) fluoride, also known as niobium pentafluoride (NbF₅), is an inorganic compound with the formula NbF₅.[1] It is a versatile and highly reactive material, recognized for its role as a powerful Lewis acid and its applications in catalysis, materials science, and chemical synthesis.[2][3] This document provides a comprehensive overview of the physical and chemical properties of NbF₅, detailed experimental protocols for its synthesis, and visualizations of its structure and key reactions.

Physical Properties

NbF₅ is a colorless, white, or light beige hygroscopic solid that exists as monoclinic crystals.[1][4][5][6][7] It is moisture-sensitive and will react with water.[8][9] The physical properties of Niobium(V) Fluoride are summarized in the table below.

Table 1: Physical Properties of Niobium(V) Fluoride

| Property | Value | References |

| Appearance | Colorless, white to off-white, or light beige hygroscopic powder/crystals. | [1][2][5][6] |

| Molecular Formula | NbF₅ | [2] |

| Molar Mass | 187.9 g/mol | [2][4][5] |

| Melting Point | 72-73 °C (345-346 K) | [1][3] |

| 79.5 °C (352.6 K) | [4] | |

| Boiling Point | 220 °C (493 K) | [2][7][8] |

| 236 °C (509 K) | [1][3][6] | |

| Density | 3.293 g/cm³ | [1][3][6] |

| 3.92 g/cm³ | [7][8] | |

| Solubility | Reacts with water, alcohol, and caustic solutions. | [1][6][8] |

| Soluble in acetic acid. | [4] | |

| Slightly soluble in chloroform, carbon disulfide (CS₂), and sulfuric acid. | [1][6][7] |

Crystal Structure

In the solid state, Niobium(V) fluoride adopts a tetrameric structure, with the formula [NbF₅]₄.[1][10] This structure consists of four NbF₆ octahedra that share corners.[1][10] X-ray crystallography reveals that the four niobium atoms are arranged in a flat, nearly square plane, distorted into a diamond shape.[11][12] Each niobium atom is coordinated to six fluorine atoms: four bridging fluorine atoms and two terminal fluorine atoms.[11][12]

Caption: Simplified 2D representation of the [NbF₅]₄ tetrameric structure.

Chemical Properties and Reactivity

Niobium(V) fluoride is a highly reactive compound characterized by its strong Lewis acidity. This property is the foundation for its utility in catalysis and chemical synthesis.

Reactivity with Water and HF

NbF₅ is hygroscopic and hydrolyzes in water to form hydrofluoric acid and fluoroniobic acid (H₂NbOF₅).[6][7][13] It reacts with hydrogen fluoride (HF) to produce H₂NbF₇, which is classified as a superacid.[1] In hydrofluoric acid solutions, NbF₅ can convert to [NbF₇]²⁻ and [NbF₅O]²⁻ ions.[1]

Caption: Key aqueous reactions of Niobium(V) Fluoride.

Lewis Acidity and Catalytic Activity

NbF₅ is a potent Lewis acid, readily accepting electron pairs from Lewis bases.[6][8] This characteristic makes it an effective catalyst in a variety of organic reactions. For instance, it catalyzes the cyanosilylation of aldehydes, a process for forming cyanohydrins, with high efficiency under solvent-free conditions.[14][15][16] Studies have shown that as little as 0.5 mol% of NbF₅ can facilitate the reaction at room temperature in under 10 minutes, achieving excellent yields.[14] Its Lewis acidity is comparable to other strong Lewis acids like PF₅ and TiF₄.[17]

Beyond cyanosilylation, NbF₅ and related niobium-based catalysts are used in the conversion of biomass, such as the degradation of cellulose (B213188) into lactic acid.[18] It also serves as a fluorinating agent in organic synthesis and as a precursor for producing niobium oxides and other niobium compounds used in electronics and superconductors.[2]

Table 2: Chemical Reactivity and Applications of NbF₅

| Property/Application | Description | References |

| Lewis Acidity | Strong Lewis acid; forms complexes with Lewis bases. | [6][8][17] |

| Hydrolysis | Reacts with water to form H₂NbOF₅ and HF. | [6][7][13] |

| Reaction with HF | Forms the superacid H₂NbF₇. | [1] |

| Catalysis | Efficient catalyst for cyanosilylation of aldehydes, cellulose conversion, and other organic reactions. | [2][14][16][18] |

| Material Synthesis | Precursor for niobium-based ceramics, superconductors, and thin films. | [2][3] |

| Fluorinating Agent | Used to introduce fluorine into organic molecules. | [2] |

Experimental Protocols

Synthesis of Niobium(V) Fluoride

A common and effective method for synthesizing high-purity NbF₅ is through the direct fluorination of niobium metal.[7][11][12]

Methodology: Direct Fluorination of Niobium Metal [11][12][19][20]

-

Apparatus Setup: The reaction is conducted in a specialized apparatus, typically consisting of a tube furnace, a reaction vessel (e.g., a corundum boat) to hold the niobium metal, and a collection trap (e.g., a PFA U-trap) cooled to collect the sublimed product.[21] The entire system must be thoroughly dried and passivated with a dilute fluorine gas mixture before use.[12]

-

Reactants:

-

Procedure:

-

Place the niobium metal in the reaction vessel inside the tube furnace.

-

Evacuate the apparatus and purge with an inert gas.

-

Introduce a stream of the dilute fluorine gas mixture into the system.

-

Heat the furnace to a temperature between 200°C and 473 K (200°C).[7][11][12]

-

NbF₅ forms as a vapor and sublimes. It is then collected as a colorless, crystalline solid in the cooled PFA U-trap.[7][12]

-

The reaction is typically complete within several hours, yielding a high-purity product.[12]

-

Alternative Synthesis Routes:

-

Reaction of Niobium(V) chloride (NbCl₅) with elemental fluorine: 2NbCl₅ + 5F₂ → 2NbF₅ + 5Cl₂.[1][7]

-

Reaction of NbCl₅ with anhydrous hydrogen fluoride (HF).[11][12]

Caption: Experimental workflow for the synthesis of NbF₅ via direct fluorination.

Characterization

The purity and structure of the synthesized NbF₅ can be confirmed using standard analytical techniques:

-

Powder X-Ray Diffraction (PXRD): To confirm the crystalline phase and purity of the bulk material.[11][12]

-

IR and Raman Spectroscopy: To verify the compound's identity and high purity.[11][12]

-

Single-Crystal X-ray Analysis: To determine the precise crystal structure, including bond lengths and angles.[11][12]

References

- 1. Niobium(V) fluoride - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. nanorh.com [nanorh.com]

- 4. niobium(V) fluoride [chemister.ru]

- 5. Niobium pentafluoride | F5Nb | CID 82217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Niobium(V) fluoride|lookchem [lookchem.com]

- 7. NIOBIUM(V) FLUORIDE CAS#: 7783-68-8 [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. fishersci.com [fishersci.com]

- 10. WebElements Periodic Table » Niobium » niobium pentafluoride tetramer [webelements.co.uk]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Synthesis and redetermination of the crystal structure of NbF5 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NIOBIUM(V) FLUORIDE | 7783-68-8 [chemicalbook.com]

- 14. Niobium Fluoride (NbF5): A Highly Efficient Catalyst for Solvent-Free Cyanosilylation of Aldehydes [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and redetermination of the crystal structure of NbF5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Theoretical Stability of Niobium Fluorides

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the stability of various niobium fluoride (B91410) compounds. By leveraging computational chemistry methods, researchers have been able to predict and understand the thermodynamic properties of these species, which is crucial for their application in diverse fields, including materials science and chemical synthesis.

Thermodynamic Stability of Niobium Fluoride Species

A pivotal study by Capelli et al. provides a complete thermodynamic description of the niobium-fluorine system. This work combined Density Functional Theory (DFT) for the prediction of molecular parameters with statistical mechanical calculations to determine thermal functions. The assessment considered three solid this compound phases (NbF₃, NbF₄, and NbF₅) and seven gaseous species (NbF, NbF₂, NbF₃, NbF₄, NbF₅, Nb₂F₁₀, and Nb₃F₁₅)[1].

The stability of these compounds is a key factor in understanding their reactivity and potential for forming more complex structures. Theoretical calculations are essential for obtaining data on species that are difficult to study experimentally due to their reactivity or instability.

Quantitative Thermodynamic Data

The following tables summarize the calculated thermodynamic data for various this compound species. These values are critical for predicting the behavior of these compounds under different chemical and physical conditions.

Table 1: Calculated Vibrational Frequencies of Gaseous this compound Species

| Species | Symmetry | Vibrational Mode | Frequency (cm⁻¹) |

| NbF | C∞v | Stretching | Data not available in snippet |

| NbF₂ | C₂v | Symmetric Stretching | Data not available in snippet |

| Bending | Data not available in snippet | ||

| Asymmetric Stretching | Data not available in snippet | ||

| NbF₃ | D₃h | Symmetric Stretching | Data not available in snippet |

| Out-of-plane Bending | Data not available in snippet | ||

| Degenerate Stretching | Data not available in snippet | ||

| Degenerate Bending | Data not available in snippet | ||

| NbF₄ | Td | Symmetric Stretching | Data not available in snippet |

| Degenerate Bending | Data not available in snippet | ||

| Degenerate Stretching | Data not available in snippet | ||

| Degenerate Bending | Data not available in snippet |

Note: The specific frequency values from the primary study were not available in the provided search snippets. The table structure is based on the reported calculations of vibrational frequencies for these species[1].

Computational Methodologies

The theoretical investigation into the stability of niobium fluorides employs sophisticated computational protocols. A common approach involves the use of Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Key Experimental (Computational) Protocols:

-

Density Functional Theory (DFT): This is the core method used for predicting molecular parameters[1]. DFT calculations are employed to optimize the geometries of the this compound molecules and to calculate their electronic energies.

-

Statistical Mechanics: Following the DFT calculations, statistical mechanical methods are used to determine the thermal functions, such as standard entropy and heat capacity, from the predicted molecular parameters[1].

-

CALPHAD (Calculation of Phase Diagrams) Approach: This method is coupled with DFT results to develop a complete thermodynamic model of the niobium-fluorine system. This integrated approach allows for the accurate reproduction of available experimental data and the calculation of phase diagrams[1].

-

Ab Initio Calculations: In related studies, such as those on niobium oxyfluorides, ab initio calculations are used to investigate the effects of composition and pressure on the material's properties. These calculations provide insights into the electronic and structural behavior of these compounds[2].

The workflow for these theoretical studies can be visualized as a multi-step process that integrates quantum mechanical calculations with thermodynamic modeling to provide a comprehensive understanding of the stability of this compound species.

Structural and Electronic Properties of Specific Niobium Fluorides

Theoretical studies also extend to the solid-state properties of niobium fluorides. For instance, monolayer NbF₄ has been investigated using DFT, revealing interesting electronic and magnetic properties.

-

Monolayer NbF₄: Theoretical investigations show that the energy band near the Fermi level is primarily derived from the 4d xy orbital of niobium. Local Coulomb interactions are predicted to drive the undoped system into an antiferromagnetic insulating state. Upon doping, the system is theorized to develop d-wave superconductivity[3].

The relationship between the different this compound species and their stability can be represented in a logical diagram.

Conclusion

Theoretical studies, particularly those combining DFT with other computational methods, have been instrumental in developing a detailed understanding of the stability of niobium fluorides. The quantitative data and methodologies discussed in this guide provide a solid foundation for researchers and professionals working with these compounds. The continued application of these theoretical approaches will undoubtedly lead to further discoveries and advancements in the application of niobium fluorides.

References

- 1. researchgate.net [researchgate.net]

- 2. Metallic to half-metallic transition driven by pressure and anion composition in niobium oxyfluoride - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC01563C [pubs.rsc.org]

- 3. Monolayer NbF4: a 4d1-analogue of cuprates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Electronic Configuration of Niobium in Niobium(III) Fluoride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the electronic configuration of niobium within the inorganic compound niobium(III) fluoride (B91410) (NbF₃). Understanding the electronic structure of metallic elements in different oxidation states is fundamental in materials science, catalysis, and can inform the design of novel therapeutic agents and diagnostic tools in drug development.

Foundational Principles

The determination of the electronic configuration of an ion within a compound relies on two core principles of chemistry: the concept of oxidation states and the rules governing the filling and emptying of electron orbitals.

-

Oxidation State: This represents the degree of oxidation (loss of electrons) of an atom in a chemical compound. In an ionic compound like NbF₃, it is the hypothetical charge an atom would have if all bonds were 100% ionic.

-

Electron Configuration: This describes the distribution of electrons of an atom or ion in atomic orbitals. The configuration of an ion is derived from that of the neutral atom by removing or adding electrons according to specific rules.

Determination of Niobium's Oxidation State in NbF₃

To ascertain the electronic configuration of niobium in NbF₃, its oxidation state must first be established.

-

Fluorine's Electronegativity: Fluorine is the most electronegative element, meaning it has the strongest tendency to attract bonding electrons. In compounds with metals, it almost invariably exhibits an oxidation state of -1, forming the fluoride ion (F⁻).

-

Charge Neutrality: The overall charge of a stable compound is neutral. Niobium(III) fluoride consists of one niobium ion and three fluoride ions.

-

Calculation: Let the oxidation state of niobium be 'x'. The sum of the oxidation states of all atoms in the compound must equal zero.

(Oxidation State of Nb) + 3 * (Oxidation State of F) = 0 x + 3 * (-1) = 0 x - 3 = 0 x = +3

Therefore, niobium exists in the +3 oxidation state in niobium(III) fluoride, denoted as Nb³⁺.[1][2]

Electronic Configuration of Neutral Niobium (Nb)

A neutral niobium atom (Atomic Number: 41) contains 41 protons and 41 electrons.[3][4] Its ground-state electron configuration is an exception to the Aufbau principle, which dictates the order in which electrons fill orbitals. The enhanced stability of a half-filled or nearly half-filled d-orbital leads to the following configuration:

1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d⁴ 5s¹ [5][6]

In shorthand notation, this is written as:

The valence electrons, those involved in chemical bonding, are in the 4d and 5s orbitals.[5]

Deriving the Electronic Configuration of the Niobium(III) Ion (Nb³⁺)

The formation of the Nb³⁺ ion from a neutral Nb atom involves the removal of three electrons. The rules for removing electrons from transition metals are as follows:

-

Electrons are first removed from the outermost s orbital.

-

Subsequent electrons are removed from the underlying d orbital.

Applying these rules to niobium:

-

Step 1: The first electron is removed from the 5s orbital.

-

Nb ([Kr] 4d⁴ 5s¹) → Nb⁺ ([Kr] 4d⁴) + 1e⁻

-

-

Step 2: The next two electrons are removed from the 4d orbital.

-

Nb⁺ ([Kr] 4d⁴) → Nb³⁺ ([Kr] 4d²) + 2e⁻

-

Thus, the final electronic configuration for the Nb³⁺ ion in niobium(III) fluoride is:

[Kr] 4d² [9]

This configuration indicates the presence of two unpaired electrons in the 4d orbitals, which suggests that niobium(III) fluoride is a paramagnetic compound.[9]

Summary of Configurations

The electronic configurations are summarized in the table below for clarity and direct comparison.

| Species | Full Electronic Configuration | Shorthand Configuration | Valence Electrons |

| Neutral Niobium (Nb) | 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d⁴ 5s¹ | [Kr] 4d⁴ 5s¹ | 5 |

| Niobium(III) Ion (Nb³⁺) | 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d² | [Kr] 4d² | 2 |

Experimental Corroboration

While detailed experimental protocols for determining electron configuration are beyond the scope of this guide, techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to validate the oxidation state. The binding energy of core-level electrons is sensitive to the oxidation state of an element. For niobium, the Nb 3d binding energy shifts to higher values as the oxidation state increases. The expected Nb 3d₅/₂ binding energy for Nb³⁺ would be intermediate between that of Nb metal (~202.4 eV) and Nb₂O₅ (+5 state, ~207.1 eV), likely in the 204-206 eV range.[9]

Logical Workflow for Determining Ion Configuration

Caption: Workflow for deriving the electronic configuration of Nb³⁺ in NbF₃.

References

- 1. WebElements Periodic Table » Niobium » niobium trifluoride [webelements.co.uk]

- 2. americanelements.com [americanelements.com]

- 3. Niobium | Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Niobium - Wikipedia [en.wikipedia.org]

- 5. Periodic Table of Elements: Niobium - Nb (EnvironmentalChemistry.com) [environmentalchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. WebElements Periodic Table » Niobium » properties of free atoms [winter.group.shef.ac.uk]

- 8. byjus.com [byjus.com]

- 9. benchchem.com [benchchem.com]

Solubility of Niobium Fluoride in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of niobium fluoride (B91410) in aqueous solutions. The information contained herein is intended to support researchers, scientists, and professionals in drug development and related fields by consolidating key data on solubility, influencing factors, and experimental methodologies.

Introduction to Niobium Fluoride Solubility

Niobium, a transition metal with significant applications in various high-technology sectors, including materials science and potentially in pharmaceutical development, exhibits complex solubility behavior in aqueous environments, particularly in the presence of fluoride ions. The formation of stable niobium-fluoride complexes is a critical factor governing its solubility and is leveraged in industrial processes such as ore extraction.[1] Understanding the solubility of this compound is paramount for controlling its reactivity, bioavailability, and for the development of novel niobium-based compounds.

Niobium(V) fluoride (NbF₅) is known to react with water, undergoing hydrolysis to form various oxyfluoride species.[2][3] In hydrofluoric acid (HF), NbF₅ can convert to complex ions such as [NbF₇]²⁻ and [NbF₅O]²⁻.[2] The solubility is significantly influenced by factors including temperature, pH, and the concentration of fluoride ions in the solution.

Quantitative Solubility Data

The solubility of niobium species in fluoride-containing aqueous solutions is highly dependent on the specific conditions. The following tables summarize the available quantitative data from various studies. It is important to note that many studies focus on the dissolution of niobium oxides in hydrofluoric acid, as this is a common method for preparing this compound solutions.

| Compound | Solvent/Conditions | Temperature (°C) | Solubility | Reference |

| Niobium(V) Oxide (Nb₂O₅) | Aqueous solution with low fluoride activity (<10⁻³⁵ mF), pH 2.1 and 2.4 | 150 - 250 | Low and pH-dependent | 4 |

| Niobium(V) Oxide (Nb₂O₅) | Aqueous solution with high fluoride activity (>10⁻³⁵ mF), pH 2.1 and 2.4 | 150 - 250 | Considerably higher and pH-independent | 4 |

| (NH₄)₂NbF₇ | Aqueous ammonium (B1175870) fluoride solution | Ambient | ~0.01 M | 5 |

| K₂NbOF₅·H₂O | 1 M HF | 20 | ~0.3 M | 5 |

| Niobium(V) Fluoride (NbF₅) | Hydrogen Fluoride (HF) | 25 | 6.8 g/100 g | 6 |

Factors Influencing Solubility

The dissolution of this compound in aqueous media is a complex process governed by several interconnected factors. The interplay of these variables determines the concentration of niobium in solution and the nature of the dissolved species.

Effect of pH

The pH of the aqueous solution plays a crucial role in the solubility of this compound. At low fluoride activity, the solubility is pH-dependent.[1] This is attributed to the hydrolysis of this compound complexes and the formation of various oxyfluoride and hydroxide (B78521) species.

Effect of Fluoride Concentration

The concentration of fluoride ions is a dominant factor. At low fluoride activity, niobium solubility is limited.[1] However, as the fluoride concentration increases, the formation of more stable and soluble fluoro- and oxyfluoro-complexes, such as [NbF₇]²⁻ and [NbF₅O]²⁻, leads to a significant increase in solubility.[1][2]

Effect of Temperature

Temperature generally has a positive effect on the solubility of this compound compounds. For instance, the solubility of potassium niobium oxyfluoride (K₂NbOF₅·H₂O) increases rapidly with increasing temperature.[5] Studies on the dissolution of niobium oxides in fluoride-bearing solutions have been conducted at elevated temperatures (150-250 °C), indicating that higher temperatures favor the dissolution process.[1]

Experimental Protocols

Accurate determination of this compound solubility requires robust experimental procedures. Below are detailed methodologies for key experiments cited in the literature.

Autoclave Solubility Measurement

This method is suitable for determining solubility at elevated temperatures and pressures.[1]

Objective: To determine the solubility of a niobium compound (e.g., Nb₂O₅) in a fluoride-bearing aqueous solution under controlled high-temperature and high-pressure conditions.

Apparatus:

-

High-pressure autoclave system with temperature and pressure controls.

-

Teflon sample tubes and liners to prevent reaction with the autoclave material.

-

Syringe filters (e.g., 0.22 µm) for separating solid and liquid phases.

-

Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or other suitable analytical instrument for determining niobium concentration.

Procedure:

-

A known amount of the solid niobium compound is placed in a Teflon tube.

-

The aqueous solution with the desired fluoride concentration and pH is added to the tube.

-

The Teflon tube is sealed and placed inside the autoclave.

-

The autoclave is sealed and heated to the desired temperature, and the pressure is allowed to equilibrate (saturated water vapor pressure).

-

The system is held at the set temperature and pressure for a sufficient time to reach equilibrium (equilibration time should be determined experimentally).

-

At the end of the experiment, the autoclave is rapidly cooled (quenched) to room temperature to prevent precipitation of the dissolved species.

-

The Teflon tube is removed, and the solution is immediately filtered to separate the solid and liquid phases.

-

The concentration of niobium in the filtrate is determined using a calibrated analytical technique such as ICP-OES.

Determination of Niobium Concentration by ICP-OES

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a widely used technique for the quantitative analysis of niobium in aqueous samples.

Objective: To accurately measure the concentration of niobium in an aqueous solution.

Apparatus:

-

Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES).

-

Volumetric flasks and pipettes for sample and standard preparation.

-

Niobium standard solutions for calibration.

Procedure:

-

Sample Preparation:

-

The aqueous sample containing dissolved niobium is carefully diluted with a suitable matrix (e.g., dilute nitric acid or a blank solution matching the sample matrix as closely as possible) to a concentration within the linear dynamic range of the ICP-OES.

-

For solid samples, a digestion procedure is required. A common method involves microwave-assisted acid digestion. For example, a known mass of the niobium-containing solid can be digested in a mixture of hydrofluoric and sulfuric acids in a sealed Teflon vessel within a microwave digestion system.[7] The resulting solution is then diluted to a known volume.

-

-

Instrument Calibration:

-

A series of niobium standard solutions of known concentrations are prepared by diluting a primary standard.

-

A calibration curve is generated by measuring the emission intensity of the standards.

-

-

Sample Analysis:

-

The prepared sample is introduced into the ICP-OES.

-

The emission intensity of a characteristic niobium wavelength (e.g., 316.340 nm) is measured.

-

The concentration of niobium in the sample is determined by comparing its emission intensity to the calibration curve.

-

Speciation of Niobium in Fluoride Solutions

In aqueous fluoride solutions, niobium(V) does not exist as a simple aquated ion. Instead, it forms a variety of complex species, the nature of which depends on the fluoride concentration and pH. At low fluoride activity, simple this compound complexes are thought to be responsible for its solubility.[1] As the fluoride concentration increases, more complex hydroxyfluoride species are formed.[1]

Studies have identified several key species, including:

-

[NbF₇]²⁻ : A heptafluoroniobate complex.[2]

-

[NbF₅O]²⁻ : An oxyfluoroniobate complex.[2]

-

Nb(OH)₄⁺ : A hydroxide species present at low HF concentrations.[8]

-

NbF₂(OH)₃⁰ : A neutral hydroxyfluoride species present at high HF concentrations.[8]

-

Nb(OH)₄F₂⁻ : A novel complex species identified in hydrothermal solutions.[9]

The equilibrium between these different species is dynamic and highly sensitive to the solution conditions.

References

- 1. goldschmidtabstracts.info [goldschmidtabstracts.info]

- 2. Niobium(V) fluoride - Wikipedia [en.wikipedia.org]

- 3. NIOBIUM(V) FLUORIDE CAS#: 7783-68-8 [m.chemicalbook.com]

- 4. goldschmidtabstracts.info [goldschmidtabstracts.info]

- 5. osti.gov [osti.gov]

- 6. niobium(V) fluoride [chemister.ru]

- 7. scielo.org.za [scielo.org.za]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early Synthesis of Niobium Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational methods for the synthesis of niobium pentafluoride (NbF₅), a critical reagent and precursor in various chemical and pharmaceutical applications. The document details the pioneering work of early 20th-century chemists, presenting their methodologies, experimental parameters, and the logical progression of synthetic strategies.

Core Synthesis Methods: A Comparative Overview

The initial synthesis of niobium pentafluoride is primarily attributed to the work of Otto Ruff and his colleagues. Their early explorations established two main pathways, which, along with a later-developed oxide-based method, form the cornerstone of NbF₅ preparation. The quantitative data for these key methods are summarized below for comparative analysis.

| Synthesis Method | Reactants | Temperature (°C) | Pressure | Yield (%) | Reference |

| Direct Fluorination of Niobium Metal | Niobium metal (Nb), Fluorine gas (F₂) | 200 | Atmospheric | 98 | [1] |

| Halogen Exchange from Niobium Pentachloride | Niobium pentachloride (NbCl₅), Anhydrous hydrogen fluoride (B91410) (HF) | Not specified | Not specified | Not specified | [1][2] |

| From Niobium Pentoxide | Niobium pentoxide (Nb₂O₅), Anhydrous hydrogen fluoride (HF), Dehydrating agent (e.g., SOCl₂) | Not specified | Not specified | Not specified |

Experimental Protocols

The following sections provide detailed experimental protocols for the principal early synthesis methods of niobium pentafluoride.

Direct Fluorination of Niobium Metal

This method, a direct and high-yield approach, was one of the first successful syntheses of niobium pentafluoride.[1][2]

Experimental Protocol:

-

Apparatus Setup: A corrosion-resistant reaction tube (e.g., made of nickel or platinum) is placed inside a tube furnace. One end of the tube is connected to a fluorine gas inlet, and the outlet is connected to a cold trap to collect the product, followed by a scrubber for unreacted fluorine.

-

Reactant Preparation: A weighed amount of pure niobium metal powder or shavings is placed in a reaction boat (e.g., of nickel or platinum) and positioned within the center of the reaction tube.

-

Reaction Conditions: The system is first purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture. The furnace is then heated to approximately 200°C. A stream of fluorine gas is introduced into the reaction tube.

-

Reaction Execution: The fluorination reaction is highly exothermic. The flow rate of fluorine is carefully controlled to maintain a steady reaction rate and prevent overheating. The reaction proceeds as follows: 2 Nb(s) + 5 F₂(g) → 2 NbF₅(s)

-

Product Collection: The volatile niobium pentafluoride sublimes and is carried by the gas stream to the cold trap, which is maintained at a low temperature (e.g., with a dry ice/acetone bath) to condense the product as a white solid.

-

Purification: The collected niobium pentafluoride can be further purified by sublimation under vacuum.

Halogen Exchange from Niobium Pentachloride

This method utilizes the higher reactivity of fluorine to displace chlorine from niobium pentachloride.[1][2]

Experimental Protocol:

-

Apparatus Setup: A reaction vessel resistant to anhydrous hydrogen fluoride (e.g., a platinum or copper apparatus) is required. The setup should include a reflux condenser and a means to introduce and vent gases safely.

-

Reactant Preparation: Niobium pentachloride (NbCl₅) is placed in the reaction vessel. Anhydrous hydrogen fluoride (HF) is then condensed into the vessel at a low temperature.

-

Reaction Conditions: The reaction mixture is gently warmed to initiate the halogen exchange reaction. The reaction proceeds as follows: NbCl₅(s) + 5 HF(l) → NbF₅(s) + 5 HCl(g)

-

Reaction Execution: The reaction is driven to completion by the removal of the gaseous hydrogen chloride (HCl) byproduct. This can be achieved by passing a stream of inert gas through the reaction mixture or by carrying out the reaction under reduced pressure.

-

Product Isolation: After the reaction is complete, the excess anhydrous hydrogen fluoride is carefully removed by distillation, leaving behind the solid niobium pentafluoride.

-

Purification: The product can be purified by sublimation.

Synthesis from Niobium Pentoxide

This method provides an alternative route starting from the more common niobium pentoxide.

Experimental Protocol:

-

Apparatus Setup: A reaction system resistant to anhydrous hydrogen fluoride and the chosen dehydrating agent is necessary.

-

Reactant Preparation: Niobium pentoxide (Nb₂O₅) is suspended in an excess of anhydrous hydrogen fluoride. A dehydrating agent, such as thionyl chloride (SOCl₂), is added to the mixture.

-

Reaction Conditions: The reaction is typically carried out at a slightly elevated temperature with stirring. The dehydrating agent reacts with the water formed during the reaction, driving the equilibrium towards the formation of niobium pentafluoride. The overall reaction can be represented as: Nb₂O₅(s) + 10 HF(l) + 5 SOCl₂(l) → 2 NbF₅(s) + 5 SO₂(g) + 10 HCl(g)

-

Product Isolation: The gaseous byproducts (SO₂ and HCl) are vented from the reaction system. The excess hydrogen fluoride and dehydrating agent are removed by distillation.

-

Purification: The resulting niobium pentafluoride can be purified by sublimation.

Logical Relationships of Synthesis Methods

The following diagram illustrates the relationships between the different starting materials and the early synthesis pathways to niobium pentafluoride.

Caption: Early synthetic routes to niobium pentafluoride.

References

An In-depth Technical Guide to the Disproportionation of Niobium Tetrafluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the disproportionation of niobium tetrafluoride (NbF₄), a key reaction in the synthesis of various niobium fluorides. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this process, intended to serve as a valuable resource for professionals in research and development.

Introduction to Niobium Tetrafluoride and its Disproportionation

Niobium tetrafluoride (NbF₄) is a black, nonvolatile solid that serves as an important intermediate in niobium chemistry.[1] A key characteristic of NbF₄ is its tendency to undergo disproportionation, a type of redox reaction where a substance is simultaneously oxidized and reduced to form two different products. In the case of NbF₄, the niobium atom in the +4 oxidation state is converted to niobium(V) fluoride (B91410) (NbF₅) and a lower oxidation state niobium fluoride, typically niobium(III) fluoride (NbF₃).[1]

The nature of the disproportionation products can be influenced by the reaction conditions, such as temperature and the presence of a vacuum or an inert atmosphere in a sealed container.

Quantitative Data on Niobium Fluorides

The following tables summarize the key physical and chemical properties of niobium tetrafluoride and the products of its disproportionation.

Table 1: Physical and Chemical Properties of Niobium Tetrafluoride (NbF₄)

| Property | Value |

| Formula Weight | 168.90 g/mol |

| Appearance | Black crystalline solid |

| Crystal System | Tetragonal |

| Melting Point | Decomposes at 350 °C |

| Density | 4.00 g/cm³ |

| Solubility | Reacts with water |

| Oxidation State of Nb | +4 |

Table 2: Physical and Chemical Properties of Niobium Pentafluoride (NbF₅)

| Property | Value |

| Formula Weight | 187.90 g/mol |

| Appearance | Colorless, hygroscopic solid |

| Crystal System | Monoclinic |

| Melting Point | 72-73 °C |

| Boiling Point | 236 °C |

| Density | 3.293 g/cm³ |

| Solubility | Reacts with water; slightly soluble in chloroform, carbon disulfide, and sulfuric acid |

| Oxidation State of Nb | +5 |

Table 3: Physical and Chemical Properties of Niobium Trifluoride (NbF₃)

| Property | Value |

| Formula Weight | 149.90 g/mol |

| Appearance | Blue crystalline solid |

| Oxidation State of Nb | +3 |

Disproportionation Reactions of Niobium Tetrafluoride

The disproportionation of niobium tetrafluoride can proceed via different pathways depending on the experimental setup.

Disproportionation under Vacuum

When heated under vacuum, niobium tetrafluoride is stable between 275 °C and 325 °C. However, at 350 °C, it rapidly disproportionates to form niobium(V) fluoride and niobium(III) fluoride.[1]

Reaction: 2 NbF₄(s) → NbF₅(g) + NbF₃(s)

The more volatile NbF₅ can be removed by sublimation, allowing for the isolation of NbF₃.[2]

Disproportionation in a Sealed Niobium Ampoule

In a sealed niobium ampoule, the disproportionation of NbF₄ at 825 K (552 °C) yields niobium pentafluoride and a mixed-valence niobium subfluoride, Nb₂F₅.

Reaction: 2 NbF₄(s) → NbF₅(g) + Nb₂F₅(s)

It has also been reported that under vacuum above 623 K (350 °C), the products can be NbF₅ and a fluoride with the composition NbF₂.₃₇.

The following diagram illustrates the primary disproportionation pathway of niobium tetrafluoride.

Caption: Disproportionation of Niobium Tetrafluoride.

Experimental Protocols

This section provides detailed methodologies for the synthesis of niobium tetrafluoride and its subsequent disproportionation.

Synthesis of Niobium Tetrafluoride (Precursor)

A common method for synthesizing NbF₄ involves the reduction of niobium pentafluoride (NbF₅) or the high-temperature reaction of niobium pentoxide (Nb₂O₅) with a fluorinating agent.[2]

Materials:

-

Niobium pentoxide (Nb₂O₅) or Niobium pentafluoride (NbF₅)

-

High-purity niobium metal powder (for reduction method)

-

Anhydrous hydrogen fluoride (HF) gas or a solid fluorinating agent

-

Inert gas (e.g., Argon)

-

Reaction vessel resistant to fluoride corrosion (e.g., nickel or Monel tube furnace)

-

Schlenk line and appropriate glassware

Procedure (High-Temperature Fluorination of Nb₂O₅):

-

Place the niobium pentoxide in a corrosion-resistant reaction vessel within a tube furnace.

-

Purge the system thoroughly with an inert gas (e.g., Argon) to eliminate air and moisture.

-

Heat the niobium precursor to a temperature range of 250-400°C.

-

Introduce a stream of anhydrous hydrogen fluoride gas over the heated precursor.

-

Maintain the reaction conditions until the conversion to niobium tetrafluoride is complete. The product is a dark, crystalline solid.

-

Cool the system to room temperature under the inert gas atmosphere.

-

Handle the resulting niobium tetrafluoride in an inert atmosphere (e.g., a glovebox) due to its moisture sensitivity.

Thermal Disproportionation of Niobium Tetrafluoride

Procedure:

-

Place the synthesized niobium tetrafluoride in a suitable apparatus for thermal decomposition under vacuum.

-

Evacuate the system to a low pressure.

-

Gradually heat the NbF₄ sample to 350 °C.

-

Niobium pentafluoride will sublime as a volatile white solid. It can be collected on a cold finger or in a cooler part of the apparatus.

-

The non-volatile residue is niobium trifluoride, a blue solid.

-

After the reaction is complete, cool the apparatus to room temperature before carefully collecting the products in an inert atmosphere.

The following diagram illustrates a typical experimental workflow for the synthesis and disproportionation of niobium tetrafluoride.

Caption: Experimental Workflow for NbF₄ Synthesis and Disproportionation.

Characterization of Products

The products of the disproportionation reaction should be characterized to confirm their identity and purity.

-

X-ray Diffraction (XRD): To identify the crystalline phases of the starting material and the products (NbF₄, NbF₅, and NbF₃).

-

X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation states of niobium in the different fluoride compounds.

-

Elemental Analysis: To confirm the stoichiometry of the products.

Safety Considerations

-

Niobium fluorides are moisture-sensitive and should be handled in an inert and dry atmosphere (e.g., a glovebox).

-

Anhydrous hydrogen fluoride is extremely corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

-

High-temperature reactions should be conducted with appropriate shielding and safety precautions.

This guide provides a foundational understanding of the disproportionation of niobium tetrafluoride. For specific applications, further optimization of the reaction conditions may be necessary.

References

Methodological & Application

Application Notes and Protocols for Niobium Fluoride as a Lewis Acid Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of niobium(V) fluoride (B91410) (NbF₅) as a highly efficient and versatile Lewis acid catalyst in various organic transformations. The protocols detailed herein are intended to serve as a practical guide for laboratory implementation.

Introduction to Niobium Fluoride as a Lewis Acid

Niobium(V) fluoride (NbF₅) is a powerful Lewis acid that has demonstrated significant catalytic activity in a range of organic reactions. Its strong electron-accepting nature allows it to activate a variety of functional groups, facilitating bond formation under often mild conditions. Compared to other niobium halides like niobium(V) chloride (NbCl₅), NbF₅ can offer unique reactivity and selectivity due to the high electronegativity of the fluorine atoms, which modulates the Lewis acidity of the niobium center.[1] Fluoride-containing niobium catalysts are effective as both Lewis and Brønsted acids in several organic transformations.[2]

Cyanosilylation of Aldehydes

One of the most well-documented and efficient applications of NbF₅ is in the cyanosilylation of aldehydes, a crucial reaction for the synthesis of cyanohydrins, which are versatile precursors for α-hydroxy acids and α-amino alcohols.[3]

Data Presentation

The cyanosilylation of various aldehydes using NbF₅ as a catalyst proceeds with high efficiency under mild, solvent-free conditions.[3]

| Entry | Aldehyde | Catalyst Loading (mol%) | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 0.5 | 10 | >95 |

| 2 | 4-Chlorobenzaldehyde | 0.5 | 10 | >95 |

| 3 | 4-Nitrobenzaldehyde | 0.5 | 10 | >95 |

| 4 | Cinnamaldehyde | 0.5 | 10 | >95 |

| 5 | Cyclohexanecarboxaldehyde | 0.5 | 10 | >95 |

| 6 | Furfural | 0.5 | 10 | >95 |

Experimental Protocol: General Procedure for Cyanosilylation of Aldehydes

This protocol describes a general, solvent-free method for the cyanosilylation of aldehydes catalyzed by NbF₅.[3]

Materials:

-

Aldehyde (1.0 mmol)

-

Trimethylsilyl (B98337) cyanide (TMSCN) (1.2 mmol)

-

Niobium(V) fluoride (NbF₅) (0.005 mmol, 0.5 mol%)

-

Anhydrous reaction vessel

-

Magnetic stirrer

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the aldehyde (1.0 mmol) and trimethylsilyl cyanide (1.2 mmol).

-

Add niobium(V) fluoride (0.005 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the crude product can be directly purified by flash column chromatography on silica (B1680970) gel.

Reaction Mechanism: Cyanosilylation of Aldehydes

The proposed mechanism for the NbF₅-catalyzed cyanosilylation of aldehydes involves the activation of the aldehyde by the Lewis acidic niobium center.

References

Application Note: Niobium(V) Fluoride as a Highly Efficient Catalyst for Solvent-Free Cyanosilylation of Aldehydes

Introduction

The cyanosilylation of aldehydes is a pivotal transformation in organic synthesis, yielding cyanohydrin silyl (B83357) ethers that are versatile intermediates for the preparation of α-hydroxy acids, β-amino alcohols, and other pharmaceutically relevant compounds. Traditional methods often require stoichiometric amounts of Lewis acids and organic solvents, posing environmental and economic challenges. This application note details a highly efficient, simple, and mild protocol for the cyanosilylation of aldehydes utilizing a catalytic amount of niobium(V) fluoride (B91410) (NbF₅) under solvent-free conditions. This method offers significant advantages, including high yields, short reaction times, low catalyst loading, and a broad substrate scope, aligning with the principles of green chemistry.[1][2]

Advantages of Niobium(V) Fluoride Catalysis

Niobium(V) fluoride has emerged as a superior Lewis acid catalyst for this transformation due to several key features:

-

High Catalytic Activity: Only 0.5 mol% of NbF₅ is required to efficiently catalyze the reaction.[1][2]

-

Rapid Reaction Times: The cyano transfer from trimethylsilyl (B98337) cyanide (TMSCN) to various aldehydes is typically complete within 10 minutes at room temperature.[1][2]

-

Excellent Yields: A broad range of aromatic, aliphatic, cyclic, and heterocyclic aldehydes are converted to their corresponding cyanohydrin trimethylsilyl ethers in yields exceeding 95%.[1]

-

Solvent-Free Conditions: The reaction proceeds smoothly without the need for a solvent, reducing waste and simplifying product isolation.[1]

-

Mild Reaction Conditions: The reaction occurs at room temperature, tolerating a variety of functional groups.[1][2]

Reaction Mechanism

The catalytic cycle is initiated by the coordination of the Lewis acidic niobium(V) fluoride to the carbonyl oxygen of the aldehyde. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the cyanide group of trimethylsilyl cyanide (TMSCN). The subsequent transfer of the cyanide group and the silyl group results in the formation of the cyanohydrin trimethylsilyl ether and regeneration of the NbF₅ catalyst.

Caption: Proposed mechanism for NbF₅-catalyzed cyanosilylation of aldehydes.

Experimental Protocols

Materials and Equipment

-

Niobium(V) fluoride (NbF₅)

-

Aldehydes (various substrates)

-

Trimethylsilyl cyanide (TMSCN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes for liquid handling

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Flash column chromatography system (silica gel)

-

Standard glassware for workup and purification

General Protocol for Solvent-Free Cyanosilylation of Aldehydes

This protocol is based on the procedure described by S. S. Kim and G. Rajagopal.[1][3]

-

To a clean, dry round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 mmol).

-

Add trimethylsilyl cyanide (TMSCN) (1.2 mmol, 1.2 equivalents).

-

Carefully add niobium(V) fluoride (NbF₅) (0.005 mmol, 0.5 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10 minutes.

-

Upon completion, the crude product can be directly purified by flash column chromatography on silica (B1680970) gel to afford the pure cyanohydrin trimethylsilyl ether.

Caption: Experimental workflow for NbF₅-catalyzed cyanosilylation.

Data Presentation

The efficacy of this protocol has been demonstrated across a wide range of aldehyde substrates, consistently delivering high yields.[1]

Table 1: Niobium(V) Fluoride Catalyzed Cyanosilylation of Various Aldehydes

| Entry | Aldehyde Substrate | Reaction Time (min) | Yield (%) |

| 1 | Benzaldehyde | 10 | >95 |

| 2 | 4-Chlorobenzaldehyde | 10 | >95 |

| 3 | 4-Methoxybenzaldehyde | 10 | >95 |

| 4 | 2-Naphthaldehyde | 10 | >95 |

| 5 | Cinnamaldehyde | 10 | >95 |

| 6 | Cyclohexanecarboxaldehyde | 10 | >95 |

| 7 | Heptanal | 10 | >95 |

| 8 | Furfural | 10 | >95 |

Reaction Conditions: Aldehyde (1 mmol), TMSCN (1.2 mmol), NbF₅ (0.5 mol%), Room Temperature, Solvent-Free.[1][3]

Table 2: Comparison of NbF₅ with Other Lewis Acid Catalysts for the Cyanosilylation of Benzaldehyde

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| NbF₅ | 0.5 | None | RT | 10 | >95 [1][3] |

| Zn(NTf₂)₂ | 1 | Dichloromethane | RT | 60 | 98 |

| Coordination Polymer | 2 | None (Microwave) | 50 | 90 | 97 |

This comparative data highlights the superior efficiency of NbF₅ in terms of reaction time and solvent-free conditions.[3]

Conclusion

Niobium(V) fluoride serves as an exceptionally efficient catalyst for the solvent-free cyanosilylation of a diverse range of aldehydes. The protocol is characterized by its simplicity, mild conditions, speed, and high yields. These attributes make it a valuable and environmentally benign alternative to existing methods, with significant potential for application in both academic research and industrial drug development.

References

Application Notes and Protocols: Niobium Fluoride in Materials Science

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of niobium fluoride (B91410) compounds (e.g., NbF₅, NbO₂F) in materials science. It includes comparative data, detailed experimental protocols, and process visualizations to support research and development activities.

Application: Lewis Acid Catalysis in Organic Synthesis

Niobium(V) fluoride (NbF₅) is a powerful and versatile Lewis acid catalyst used in a variety of organic transformations.[1][2] Its high efficiency, mild reaction conditions, and low catalyst loadings make it an attractive alternative to traditional catalysts.[1][3] A notable application is the cyanosilylation of aldehydes, a key reaction for forming cyanohydrins, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[4][5]

Data Presentation: Comparative Catalyst Performance

The following table summarizes the performance of NbF₅ in the cyanosilylation of benzaldehyde (B42025) and compares it with other common Lewis acid catalysts.

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| NbF₅ | 0.5 | Solvent-free | Room Temp. | 10 min | >95 | [4],[5] |

| BF₃·OEt₂ | 10 | CH₂Cl₂ | Room Temp. | 1 h | 90 | [3] |

| Sc(OTf)₃ | 1.0 | CH₂Cl₂ | Room Temp. | 2 h | 92 | [3] |

| AlCl₃ | 100 | Dichloromethane | Room Temp. | 1 h | 95 | [1] |

| FeCl₃ | 100 | Dichloromethane | Room Temp. | 3 h | 85 | [1] |

Experimental Protocol: NbF₅-Catalyzed Cyanosilylation of Aldehydes

This protocol describes a general, solvent-free procedure for the cyanosilylation of aldehydes using NbF₅.[4][5]

Materials:

-

Niobium(V) fluoride (NbF₅)

-

Aldehyde (e.g., benzaldehyde)

-

Trimethylsilyl (B98337) cyanide (TMSCN)

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Standard glassware for workup (separatory funnel, flasks)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Catalyst Preparation: Add the desired aldehyde (1.0 mmol) to a clean, dry reaction flask equipped with a magnetic stir bar.

-

Catalyst Addition: Add NbF₅ (0.005 mmol, 0.5 mol%) to the flask.

-

Reagent Addition: Under a fume hood, carefully add trimethylsilyl cyanide (TMSCN, 1.2 mmol) dropwise to the mixture while stirring.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 10 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a cyanohydrin silyl (B83357) ether, can be purified by column chromatography if necessary.

Visualization: Catalytic Cycle and Workflow

The following diagrams illustrate the proposed catalytic cycle for the cyanosilylation reaction and the general experimental workflow.

Caption: General workflow for NbF₅-catalyzed cyanosilylation.

Caption: Proposed catalytic cycle for cyanosilylation.

Application: Synthesis of 2D Niobium Carbide (MXene)

Niobium carbide MXenes (e.g., Nb₂CTₓ) are a class of 2D materials with excellent electrical conductivity and a large surface area, making them promising for energy storage, catalysis, and sensor applications.[6] They are typically synthesized by selectively etching the 'A' layer (commonly aluminum) from a parent MAX phase material (e.g., Nb₂AlC) using a fluoride-containing solution.[6][7]

Data Presentation: Comparison of MXene Synthesis Etchants

| MAX Phase | Etchant Solution | Temperature (°C) | Time (h) | Outcome | Reference |

| Nb₂AlC | 50% aq. Hydrofluoric Acid (HF) | 55 | 90 | Nb₂CTₓ nanosheets | [8] |

| Nb₂AlC / Nb₄AlC₃ | LiF + HCl (MILD method) | 50 | 96 | Multilayer Nb₂CTₓ / Nb₄C₃Tₓ | [7] |

| Nb₂AlC | Electrochemical Etching (Fluoride-Free) | Room Temp. | - | Fluoride-free Nb₂CTₓ | [9],[8] |

Experimental Protocol: MXene (Nb₂CTₓ) Synthesis via MILD Method

This protocol details the "MILD" (Minimally Intensive Layer Delamination) method, which uses lithium fluoride and hydrochloric acid as an in situ HF generator, offering a safer alternative to concentrated HF.[7]

Materials:

-

Niobium Aluminum Carbide (Nb₂AlC) MAX phase powder

-

Lithium Fluoride (LiF)

-

Hydrochloric Acid (HCl, 37%)

-

Deionized (DI) water

-

Plastic or Teflon beaker

-

Magnetic stirrer and stir bar

-

Centrifuge and centrifuge tubes

-

Oven

Procedure:

-

Reaction Setup: In a plastic or Teflon beaker, add 1 g of Nb₂AlC MAX phase powder and 1 g of LiF.

-

Etching: Slowly and carefully add 8.5 mL of 37% HCl to the powder mixture while stirring. Caution: This reaction generates HF in situ. Perform this step in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

-

Reaction Conditions: Heat the stirring mixture to 50 °C and maintain for 96 hours. The solution will turn dark as the aluminum is etched away.

-

Washing and Neutralization: After the reaction, allow the mixture to cool. Begin the washing process by adding DI water, centrifuging the suspension at ~2750 rpm for 5 minutes, and decanting the acidic supernatant.

-

Repeat Washing: Repeat the washing step (resuspending in DI water, centrifuging, and decanting) until the pH of the supernatant is approximately 6.

-

Drying: Once neutralized, collect the resulting multilayer MXene powder and dry it in an oven at 120 °C for 4 hours.

-

Exfoliation (Optional): To obtain delaminated single or few-layer MXene nanosheets, the dried powder can be redispersed in DI water and sonicated, followed by centrifugation to separate the exfoliated sheets in the supernatant from the un-exfoliated sediment.

Visualization: MXene Synthesis Workflow

Caption: Workflow for the synthesis of Nb₂CTₓ MXene.

Application: Energy Storage Materials

Niobium-based materials, including niobium oxyfluoride (NbO₂F), are emerging as promising candidates for electrode materials in next-generation energy storage devices like lithium-ion batteries.[10] Their unique crystal structures can facilitate high-rate capability and long cycle life.

Data Presentation: Electrochemical Performance of Niobium-Based Anodes

The table below compares the electrochemical properties of niobium oxyfluoride with different polymorphs of niobium pentoxide (Nb₂O₅) when used as anode materials in lithium-ion batteries.

| Material | Specific Capacity (mAh/g) | Operating Voltage (V vs. Li/Li⁺) | Cycling Stability | Reference |

| NbO₂F | ~200-250 | 1.5 - 1.8 | Good | [10] |

| T-Nb₂O₅ | ~200 | 1.0 - 3.0 | Excellent | [10] |

| H-Nb₂O₅ | ~190 | 1.0 - 3.0 | High Rate Capability | [10] |

| B-Nb₂O₅ | ~225 | 1.0 - 3.0 | Moderate | [10] |

Experimental Protocol: Synthesis of Niobium Oxyfluoride (Nb₃O₇F)

This protocol describes a solid-state synthesis method for niobium oxyfluoride by reacting niobium pentoxide with Polytetrafluoroethylene (PTFE) as the fluorinating agent.[11]

Materials:

-

Niobium(V) oxide (Nb₂O₅) powder

-

Polytetrafluoroethylene (PTFE) powder

-

Quartz ampule and quartz container

-

Vacuum sealing equipment

-

High-temperature tube furnace

Procedure:

-

Sample Preparation: Pelletize the starting Nb₂O₅ oxide powder.

-

Ampule Setup: Place the Nb₂O₅ pellet into a quartz ampule. Separately, place the PTFE powder into a smaller quartz container and place it inside the same ampule. The nominal F/O ratio can be adjusted by varying the amount of PTFE.

-

Evacuation and Sealing: Evacuate the quartz ampule to create a vacuum and then seal it.

-